molecular formula C21H19FN2O4S2 B5209994 2-(4-{[(4-fluorophenyl)amino]sulfonyl}phenoxy)-N-[3-(methylthio)phenyl]acetamide

2-(4-{[(4-fluorophenyl)amino]sulfonyl}phenoxy)-N-[3-(methylthio)phenyl]acetamide

Cat. No. B5209994
M. Wt: 446.5 g/mol
InChI Key: HMWVQWDDSGMRTG-UHFFFAOYSA-N
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Description

The compound 2-(4-{[(4-fluorophenyl)amino]sulfonyl}phenoxy)-N-[3-(methylthio)phenyl]acetamide, also known as compound X, is a chemical compound that has been extensively studied for its potential applications in scientific research.

Mechanism of Action

The mechanism of action of 2-(4-{[(4-fluorophenyl)amino]sulfonyl}phenoxy)-N-[3-(methylthio)phenyl]acetamide X involves its ability to inhibit specific enzymes that are involved in various cellular processes. For example, in cancer cells, this compound X inhibits the enzyme Aurora kinase, which is involved in cell division. In cardiovascular cells, this compound X inhibits the enzyme angiotensin-converting enzyme (ACE), which is involved in regulating blood pressure. In neuroscience cells, this compound X inhibits the enzyme acetylcholinesterase (AChE), which is involved in the breakdown of the neurotransmitter acetylcholine.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound X depend on the specific enzymes that it targets. In cancer cells, this compound X inhibits cell division and induces apoptosis, or programmed cell death. In cardiovascular cells, this compound X reduces blood pressure by inhibiting the production of angiotensin II, a potent vasoconstrictor. In neuroscience cells, this compound X increases the levels of acetylcholine, a neurotransmitter that is involved in learning and memory.

Advantages and Limitations for Lab Experiments

One advantage of using 2-(4-{[(4-fluorophenyl)amino]sulfonyl}phenoxy)-N-[3-(methylthio)phenyl]acetamide X in lab experiments is that it is a highly specific inhibitor of certain enzymes, which allows researchers to study the effects of inhibiting these enzymes in a controlled manner. However, a limitation of using this compound X is that it may have off-target effects on other enzymes or cellular processes, which could confound experimental results.

Future Directions

There are several potential future directions for research on 2-(4-{[(4-fluorophenyl)amino]sulfonyl}phenoxy)-N-[3-(methylthio)phenyl]acetamide X. One direction is to further investigate its potential as a cancer treatment, particularly in combination with other chemotherapy drugs. Another direction is to investigate its potential as a treatment for neurodegenerative diseases, particularly in animal models of these diseases. Additionally, further research could be done to identify any potential off-target effects of this compound X and to develop more specific inhibitors of the enzymes that it targets.
Conclusion:
In conclusion, this compound X is a chemical this compound that has been extensively studied for its potential applications in scientific research. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research on this this compound has the potential to lead to new treatments for cancer, cardiovascular disease, and neurodegenerative diseases.

Synthesis Methods

The synthesis of 2-(4-{[(4-fluorophenyl)amino]sulfonyl}phenoxy)-N-[3-(methylthio)phenyl]acetamide X involves the reaction of 4-fluoroaniline with 4-chlorobenzenesulfonyl chloride to form 4-{[(4-fluorophenyl)amino]sulfonyl}chlorobenzene. This intermediate is then reacted with 2-(methylthio)phenylacetic acid in the presence of a base to form this compound X.

Scientific Research Applications

Compound X has been studied for its potential applications in various fields of scientific research, including cancer research, cardiovascular research, and neuroscience research. In cancer research, 2-(4-{[(4-fluorophenyl)amino]sulfonyl}phenoxy)-N-[3-(methylthio)phenyl]acetamide X has been shown to inhibit the growth of cancer cells by targeting specific enzymes involved in cell division. In cardiovascular research, this compound X has been shown to have potential as a treatment for hypertension and other cardiovascular diseases. In neuroscience research, this compound X has been shown to have potential as a treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's.

properties

IUPAC Name

2-[4-[(4-fluorophenyl)sulfamoyl]phenoxy]-N-(3-methylsulfanylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19FN2O4S2/c1-29-19-4-2-3-17(13-19)23-21(25)14-28-18-9-11-20(12-10-18)30(26,27)24-16-7-5-15(22)6-8-16/h2-13,24H,14H2,1H3,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HMWVQWDDSGMRTG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=CC(=C1)NC(=O)COC2=CC=C(C=C2)S(=O)(=O)NC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19FN2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

446.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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